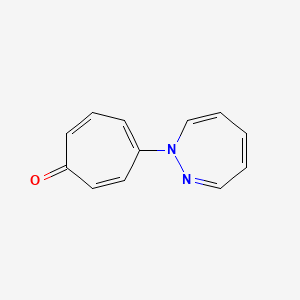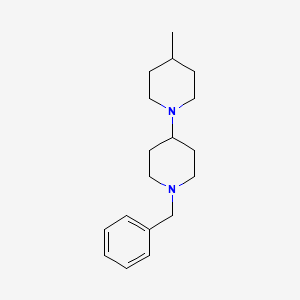![molecular formula C7H8N2O2 B14310320 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one is a chemical compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyamino and ethylidene groups attached to the pyridine ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 3-hydroxypyridine with ethylidenehydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethylidene group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-[1-(Hydroxyamino)ethylidene]pyridin-4(2H)-one
- 2-[1-(Hydroxyamino)ethylidene]pyridin-2(2H)-one
- 2-[1-(Hydroxyamino)ethylidene]quinolin-3(2H)-one
Uniqueness
2-[1-(Hydroxyamino)ethylidene]pyridin-3(2H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyamino and ethylidene groups in specific positions allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol |
InChI |
InChI=1S/C7H8N2O2/c1-5(9-11)7-6(10)3-2-4-8-7/h2-4,10-11H,1H3/b9-5+ |
InChIキー |
RELPIWLKEDFNTG-WEVVVXLNSA-N |
異性体SMILES |
C/C(=N\O)/C1=C(C=CC=N1)O |
正規SMILES |
CC(=NO)C1=C(C=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
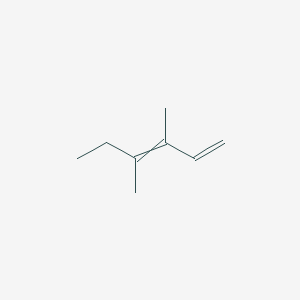
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
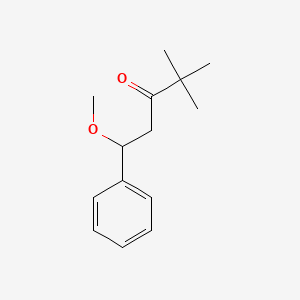
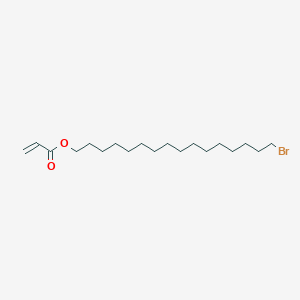
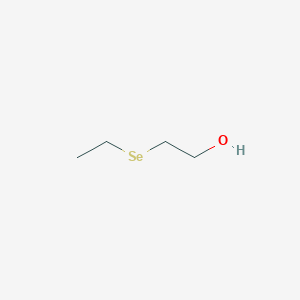
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
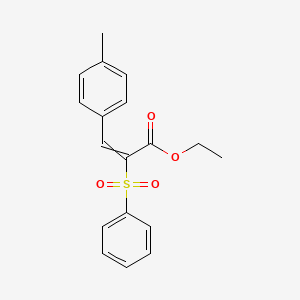
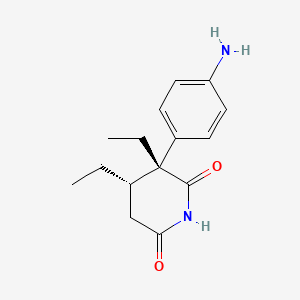
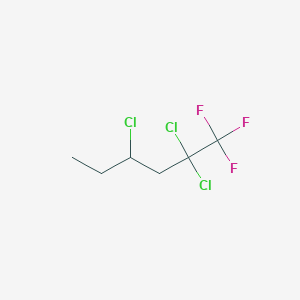
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
